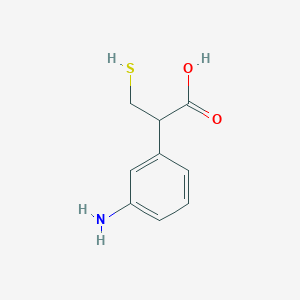![molecular formula C9H10N2O B12577596 9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro- CAS No. 185510-20-7](/img/structure/B12577596.png)
9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro- is a heterocyclic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro- typically involves the formation of the azepine ring through cyclization reactions. One common method involves the use of 3,4-dihydro-2,6-naphthyridin-1(2H)-one as a starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the desired azepinone structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the azepine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce various substituents onto the pyridine or azepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the ring system.
Applications De Recherche Scientifique
9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro- involves its interaction with specific molecular targets. For instance, as a CCR2 antagonist, it binds to the CCR2 receptor, inhibiting its activity and thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one: This compound is structurally similar and has been studied as a CCR2 antagonist.
Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro-: Another related compound with a similar fused ring system.
Uniqueness
9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro- is unique due to its specific ring structure and the potential for diverse chemical modifications. Its ability to serve as a scaffold for drug development, particularly in targeting specific receptors like CCR2, sets it apart from other similar compounds.
Propriétés
Numéro CAS |
185510-20-7 |
|---|---|
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydropyrido[3,4-c]azepin-9-one |
InChI |
InChI=1S/C9H10N2O/c12-9-8-6-10-5-3-7(8)2-1-4-11-9/h3,5-6H,1-2,4H2,(H,11,12) |
Clé InChI |
LAZMAYBWQKDZBN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=NC=C2)C(=O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


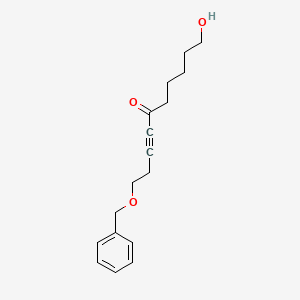
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
![2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12577523.png)
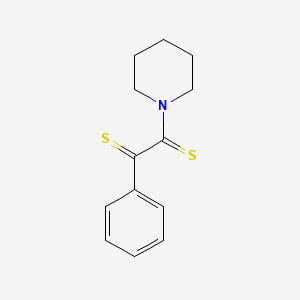
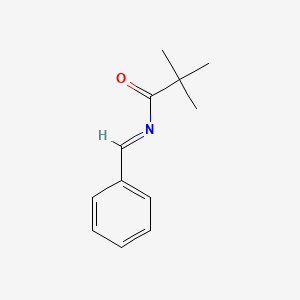
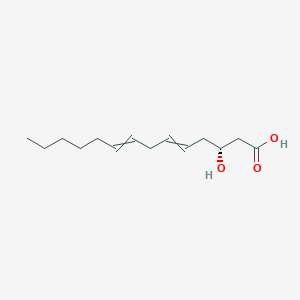
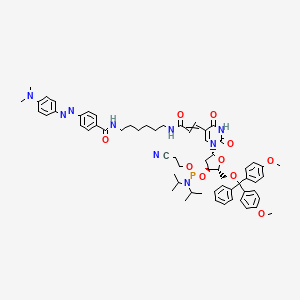

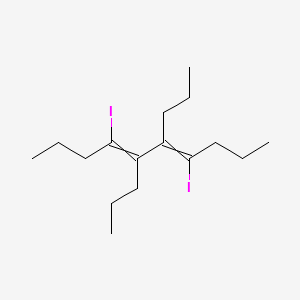
![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)
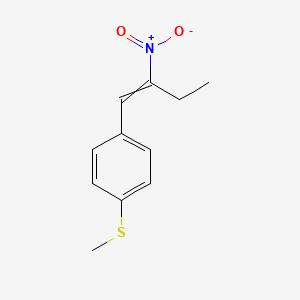
![3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B12577583.png)
